N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide
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Overview
Description
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The pyridine ring is ethoxylated, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of these rings with the furan-3-carboxamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, oxadiazole, and furan derivatives, such as:
- N-{[3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide
- N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-thiadiazol-5-yl]methyl}furan-3-carboxamide
Uniqueness
What sets N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-3-carboxamide apart is its unique combination of ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-22-12-4-3-10(7-16-12)14-18-13(23-19-14)8-17-15(20)11-5-6-21-9-11/h3-7,9H,2,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCURLCKDNRSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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